![molecular formula C9H21N3O B13836833 2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also contains an ethanol group and a methylaminoethyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol can be achieved through several synthetic routes. One common method involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine ring, forming the desired product.
Another synthetic route involves the reaction of piperazine with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction also proceeds through nucleophilic substitution, resulting in the formation of 2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol.
Industrial Production Methods
In industrial settings, the production of 2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically targets the ethanol group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the ethanol group to an alkane or the piperazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group or the methylaminoethyl group is replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkanes, saturated piperazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various piperazine derivatives and other heterocyclic compounds.
Biology: In biological research, the compound is used as a ligand in receptor binding studies. It can interact with various biological targets, making it useful for studying receptor-ligand interactions and signal transduction pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
For example, in neurological research, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and synaptic transmission. In cancer research, the compound may inhibit specific enzymes involved in cell proliferation and survival, leading to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol can be compared with other similar compounds, such as:
2-[4-(2-aminoethyl)piperazin-1-yl]ethanol: This compound lacks the methyl group on the aminoethyl side chain, which may result in different chemical and biological properties.
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol: This compound has a hydroxyl group instead of a methylamino group, which may affect its reactivity and interactions with biological targets.
2-[4-(2-chloroethyl)piperazin-1-yl]ethanol:
The uniqueness of 2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various biological targets and undergo diverse chemical reactions makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H21N3O |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-[4-[2-(methylamino)ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C9H21N3O/c1-10-2-3-11-4-6-12(7-5-11)8-9-13/h10,13H,2-9H2,1H3 |
InChI-Schlüssel |
YZPJDWOPLPMMNI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1CCN(CC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


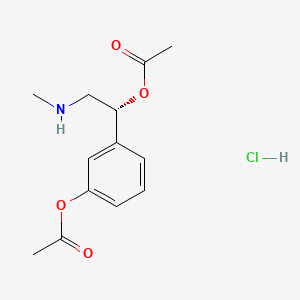


![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
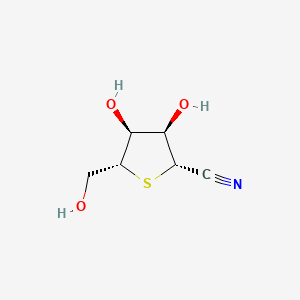
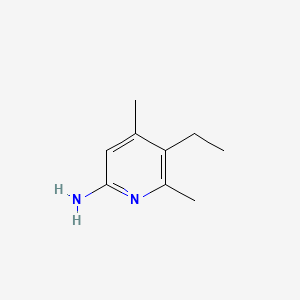

![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
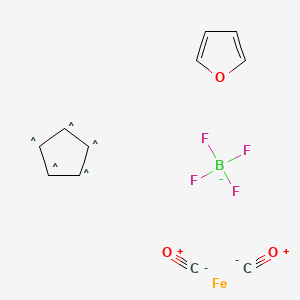
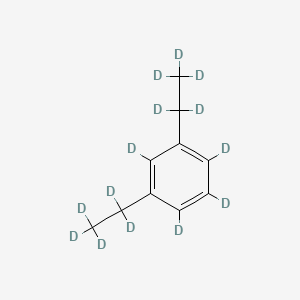
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
